molecular formula C16H26OS B4832603 6-(2-tert-butylphenoxy)-1-hexanethiol

6-(2-tert-butylphenoxy)-1-hexanethiol

Cat. No.: B4832603
M. Wt: 266.4 g/mol
InChI Key: GYOVHLDDTUSCGP-UHFFFAOYSA-N
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Description

6-(2-tert-Butylphenoxy)-1-hexanethiol (CAS: 217091-19-5) is a thiol-functionalized compound with a phenoxy group substituted by a tert-butyl group at the ortho position. Its molecular formula is C₁₂H₁₈OS, with an average mass of 210.335 g/mol. This compound is structurally characterized by a hexane chain terminating in a thiol (-SH) group and a bulky 2-tert-butylphenoxy moiety, which influences its steric and electronic properties .

Properties

IUPAC Name

6-(2-tert-butylphenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OS/c1-16(2,3)14-10-6-7-11-15(14)17-12-8-4-5-9-13-18/h6-7,10-11,18H,4-5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVHLDDTUSCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

1-Hexanethiol (C₆H₁₃SH)
  • Structure : A straight-chain alkanethiol with six carbons.
  • Applications: Widely used in SAMs for surface passivation and nanoparticle functionalization. In SAMs, 1-hexanethiol exhibits favorable S/B (signal-to-background) ratios (4.9) compared to thioctic acid (1.56) and 6-mercapto-1-hexanol (1.4), making it suitable for electrochemical DNA assays .
  • Limitations: Shorter chains (e.g., 1-hexanethiol) are more volatile and form less dense monolayers, which can hinder electronic transfer in some applications .
6-[4-(5-Chloro-2-Benzoxazolyl)Phenoxy]-1-Hexanethiol (CBPHT)
  • Structure: A mesogenic side-chain thiol with a benzoxazole-substituted phenoxy group.
  • Applications : When grafted onto polyepichlorohydrin (PECH), CBPHT forms membranes with high thermal stability (>200°C), mechanical strength, and ion conductivity (~10⁻³ S/cm), suitable for proton-exchange membranes in fuel cells .
  • Advantages : The heterocyclic benzoxazole group enhances π-π stacking, promoting columnar structures for efficient proton transport .
6-Phenoxy-1-Hexanethiol
  • Structure: Similar to 6-(2-tert-butylphenoxy)-1-hexanethiol but lacks the tert-butyl substituent.

Functional Analogs

Thioctic Acid (α-Lipoic Acid)
  • Structure : A disulfide-containing cyclic dithiolane.
  • Applications : Used in SAMs but generates high background signals (S/B = 1.56), limiting its utility in sensitive assays compared to 1-hexanethiol .
6-Mercapto-1-Hexanol
  • Structure : A hydroxy-terminated alkanethiol.
  • Applications : Commonly employed in DNA assays due to its hydrophilic terminal group, but its S/B ratio (1.4) is inferior to 1-hexanethiol .
Table 1: Comparison of Thiols in Self-Assembled Monolayers (SAMs)
Compound S/B Ratio Background Signal Key Advantage Reference
1-Hexanethiol 4.9 Moderate High S/B, low capacitive current
6-Mercapto-1-Hexanol 1.4 High Hydrophilic for DNA assays
Thioctic Acid 1.56 Very High Disulfide stability
This compound* N/A N/A Predicted steric stabilization

*Predicted based on structural analogs.

Table 2: Comparison in Polymer Membranes
Compound Thermal Stability Ion Conductivity (S/cm) Application Reference
CBPHT-PECH >200°C ~10⁻³ Fuel cell membranes
1-Hexanethiol-PECH Not studied N/A N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-tert-butylphenoxy)-1-hexanethiol
Reactant of Route 2
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6-(2-tert-butylphenoxy)-1-hexanethiol

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